molecular formula C9H9N3O B2658189 1H-imidazol-2-yl(pyridin-3-yl)methanol CAS No. 1518433-09-4

1H-imidazol-2-yl(pyridin-3-yl)methanol

Cat. No. B2658189
CAS RN: 1518433-09-4
M. Wt: 175.191
InChI Key: YEKRKXXHKDRMHD-UHFFFAOYSA-N
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Description

“1H-imidazol-2-yl(pyridin-3-yl)methanol” is a compound with the CAS Number: 1518433-09-4 . It has a molecular weight of 175.19 . The compound is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of “1H-imidazol-2-yl(pyridin-3-yl)methanol” includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole compounds, including “1H-imidazol-2-yl(pyridin-3-yl)methanol”, are known for their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs .


Physical And Chemical Properties Analysis

“1H-imidazol-2-yl(pyridin-3-yl)methanol” is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .

Scientific Research Applications

Antibacterial Activity

Imidazole derivatives have been reported to exhibit antibacterial properties . They could be used in the development of new drugs to combat antibiotic-resistant bacteria.

Antimycobacterial Activity

These compounds also show antimycobacterial activity . This suggests potential use in the treatment of diseases caused by mycobacteria, such as tuberculosis.

Anti-inflammatory Activity

Imidazole derivatives can exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of inflammatory diseases.

Antitumor Activity

These compounds have shown antitumor activity . They could be used in the development of new cancer therapies.

Antidiabetic Activity

Imidazole derivatives can also exhibit antidiabetic properties . This suggests potential use in the treatment of diabetes.

Antiviral Activity

These compounds have been reported to have antiviral properties . They could be used in the development of new antiviral drugs.

Antioxidant Activity

Imidazole derivatives can exhibit antioxidant properties . This suggests potential use in the prevention of diseases caused by oxidative stress.

Anti-amoebic and Antihelmintic Activities

These compounds also show anti-amoebic and antihelmintic activities . This suggests potential use in the treatment of diseases caused by amoebas and helminths.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1H-imidazol-2-yl(pyridin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-8(9-11-4-5-12-9)7-2-1-3-10-6-7/h1-6,8,13H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKRKXXHKDRMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C2=NC=CN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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